molecular formula C11H15N5 B1481752 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile CAS No. 2098131-54-3

1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile

Cat. No. B1481752
CAS RN: 2098131-54-3
M. Wt: 217.27 g/mol
InChI Key: VCMILLVOPLQQKG-UHFFFAOYSA-N
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Description

“1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile” is a compound with the molecular formula C11H15N5. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperidine derivatives, which are part of the structure of the compound, has been studied extensively . A variety of methods have been developed, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .


Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring and a 2-methylpyrimidin-4-yl group. The presence of these groups can influence the properties and reactivity of the compound.


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can participate in a variety of chemical reactions. For example, 1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.27 g/mol. Other physical and chemical properties may depend on factors such as purity and environmental conditions.

Scientific Research Applications

Synthesis and Molecular Docking

Anticancer Applications : A study by Parveen et al. (2017) focused on synthesizing substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds, evaluating them against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Some compounds demonstrated significant anti-proliferative activities, and molecular docking with Bcl-2 protein revealed good binding affinities, suggesting potential in cancer treatment research (Parveen et al., 2017).

Antimicrobial Activity : Research by Bhat and Begum (2021) described the synthesis of pyrimidine carbonitrile derivatives and their evaluation for in vitro antimicrobial activity against various bacterial and fungal strains. Notably, two compounds were found to potentially induce bacterial cell membrane rupture and disintegration, underscoring their potential as antimicrobial agents (Bhat & Begum, 2021).

Synthesis of Heterocyclic Compounds

Serotonin Receptor Antagonists : Mahesh et al. (2004) explored the synthesis of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles as potential serotonin 5-HT3 receptor antagonists. This research highlights the compound's relevance in developing new therapeutic agents for conditions influenced by serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

Bridgehead Triazaphenalenes Synthesis : An efficient synthesis of various heterocyclic compounds including triazaphenalenes and pyrimidines was reported by Pratap et al. (2007), showcasing the versatility of such piperidine-carbonitrile compounds in creating structurally diverse molecules with potential biological activities (Pratap et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound is orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Future Directions

The compound and its derivatives could be further explored for their potential in pharmaceutical applications. For instance, compounds with a similar structure have shown promising results in medical chemistry .

properties

IUPAC Name

1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-14-10(13)6-11(15-8)16-4-2-9(7-12)3-5-16/h6,9H,2-5H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMILLVOPLQQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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